N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide -

N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide

Catalog Number: EVT-3924657
CAS Number:
Molecular Formula: C22H29N3O2
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine)

Compound Description: Astemizole is a non-sedating H1 antihistamine. [] It is known for its long duration of action, which is attributed to its extensive metabolism into active metabolites. [] Astemizole was withdrawn from the market due to rare but serious cardiac side effects. []

Relevance: Astemizole shares a high degree of structural similarity with N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide. Both compounds feature a 4-methoxyphenylethyl substituted piperidine ring. The key difference lies in the substituent attached to the piperidine nitrogen. Astemizole possesses a benzimidazole moiety, while the target compound has a nicotinamide group. This structural similarity suggests potential for shared pharmacological properties, particularly regarding antihistaminic activity. [, ]

R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate)

Compound Description: R 31 833 exhibits potent analgesic activity. [, ] It was found to be 10,031 times more potent than morphine in the rat tail withdrawal test, highlighting its potential as a strong painkiller. []

Relevance: Although structurally different from N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide at the piperidine nitrogen substituent, R 31 833 shares the common feature of a substituted piperidine ring, which forms the core of these molecules. Exploring variations in this region is crucial for understanding the structure-activity relationship and optimizing compounds for desired analgesic effects. [, ]

R 32 792 (cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate)

Compound Description: R 32 792 displays potent and long-lasting analgesic activity. [] In the rat tail withdrawal test, it exhibited analgesic effects for more than 8 hours at a dosage four times its lowest effective dose. [] This prolonged duration of action makes it a promising candidate for pain management.

Relevance: R 32 792, similar to R 31 833, belongs to the 4-substituted fentanyl derivative series. [] While the core structure is distinct from N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide, the presence of a substituted piperidine ring and the exploration of N-phenylpropanamide variations highlight crucial structural elements influencing analgesic properties. These findings could guide the design of novel analgesics with improved potency and duration of action. []

R 33 352 (N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide)

Compound Description: R 33 352 demonstrates potent but short-acting analgesic activity. [] Its rapid onset and short duration of action, comparable to fentanyl, make it suitable for specific pain management scenarios requiring quick and controlled analgesia. []

Relevance: R 33 352, belonging to the 4-substituted fentanyl derivative series, highlights the impact of diverse aryl substituents on the piperidine ring. [] Although its core structure differs from N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide, the shared presence of an aryl-substituted piperidine ring underscores the importance of this structural motif in influencing analgesic properties. []

Sufentanil (N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide)

Compound Description: Sufentanil is a potent analgesic with a rapid onset and a relatively short duration of action. [] It is approximately 4521 times more potent than morphine at its peak effect. [] Sufentanil is characterized by a high safety margin, making it clinically relevant for pain management. []

DU 125530 (2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide)

Compound Description: DU 125530 acts as a potent and selective antagonist for the 5-hydroxytryptamine(1A) (5-HT1A) receptor. [] This receptor subtype is implicated in the pathophysiology of anxiety and depression, making DU 125530 a potential therapeutic agent for these conditions. [] In clinical studies, DU 125530 demonstrated high occupancy of 5-HT1A receptors in the human brain at doses well-tolerated by patients. []

Relevance: While DU 125530 differs significantly in overall structure from N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide, both compounds share the common feature of a substituted piperidine ring. This shared motif, although embedded in different molecular contexts, highlights its potential importance in interacting with biological targets. Investigating these differences and similarities might reveal valuable insights into designing compounds with specific receptor-binding profiles. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a potent farnesyl protein transferase inhibitor (FPTI) currently undergoing clinical trials as an antitumor agent. [, ] It exhibits strong antitumor activity in preclinical models and has a favorable pharmacokinetic profile in rodents and primates. [, ]

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: Co 101244/PD 174494 acts as a selective NMDA receptor antagonist, specifically targeting the NR1/2B subunit combination. [] NMDA receptors are involved in various neurological processes, and their dysregulation is implicated in conditions like epilepsy and neuropathic pain. [] Co 101244/PD 174494 displayed a favorable pharmacological profile, including anticonvulsant activity in mice, and reduced affinity for targets associated with side effects compared to earlier lead compounds. []

Relevance: Co 101244/PD 174494, while structurally distinct from N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide, shares the common feature of a substituted piperidine ring. [] Understanding how variations in substituents around this core structure influence receptor selectivity and pharmacological activity is crucial for developing novel therapeutics. In the case of Co 101244/PD 174494, optimizing the substitutions led to improved potency and reduced side effect liability, highlighting the importance of structure-activity relationships in drug discovery. []

SR147778 (5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide)

Compound Description: SR147778 functions as a potent and selective antagonist for the CB1 cannabinoid receptor. [] This receptor subtype is involved in various physiological processes, including appetite regulation, pain perception, and mood. [] SR147778 has demonstrated efficacy in preclinical models for reducing ethanol and sucrose consumption, suggesting its potential as a therapeutic agent for addiction and metabolic disorders. []

Relevance: SR147778, though structurally dissimilar to N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide, shares a common element: a substituted piperidine ring. [] This shared motif highlights the prevalence of piperidine derivatives in medicinal chemistry and their ability to interact with diverse biological targets. Despite this structural similarity, the distinct pharmacological profiles of SR147778 and the target compound emphasize the significant role of other substituents and their spatial arrangements in determining biological activity and target selectivity. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

Compound Description: AC-90179 acts as a selective serotonin 2A (5-HT2A) receptor inverse agonist. [] It shows high potency in blocking 5-HT2A receptor signaling both in vitro and in vivo, suggesting potential therapeutic benefits in treating psychosis. []

Relevance: AC-90179 and N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide share the 1-methyl-piperidin-4-yl substructure. [] Although the overall structures differ, the presence of this common motif suggests the possibility of overlapping pharmacophores and potential interactions with similar biological targets. Understanding these shared features could guide the design of compounds with tailored pharmacological profiles, particularly in the realm of serotonin receptor modulation. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 is a novel small molecule antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. [] It displays high affinity and selectivity for this receptor, inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release without exhibiting any agonist activity. [] These properties make SN003 a valuable tool for studying CRF1 receptor function and a potential therapeutic lead for anxiety and stress-related disorders. []

Properties

Product Name

N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-3-carboxamide

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C22H29N3O2/c1-24(22(26)20-4-3-12-23-16-20)17-19-10-14-25(15-11-19)13-9-18-5-7-21(27-2)8-6-18/h3-8,12,16,19H,9-11,13-15,17H2,1-2H3

InChI Key

XOORNHGQNIDBLW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.